1-Hydroperoxy-4-methylpentan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

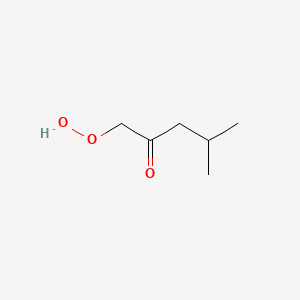

1-Hydroperoxy-4-methylpentan-2-one is an organic peroxide compound with the chemical formula C6H12O3. It is known for its reactivity and is used in various chemical processes. This compound is also referred to as 4-hydroperoxy-4-methylpentan-2-one .

Preparation Methods

1-Hydroperoxy-4-methylpentan-2-one can be synthesized through the reaction of methyl isobutyl ketone with benzoyl peroxide . The reaction typically involves the use of a solvent and is carried out under controlled temperature conditions to ensure the stability of the product. Industrial production methods may involve continuous flow processes to enhance yield and safety.

Chemical Reactions Analysis

Radical Decomposition Pathways

1-Hydroperoxy-4-methylpentan-2-one undergoes homolytic cleavage under heat or light, producing free radicals that initiate chain reactions:

Key Decomposition Products:

| Radical Intermediate | Subsequent Reactions | Applications | Source |

|---|---|---|---|

| Alkoxyl Radical | H-Abstraction, β-scission | Polymer crosslinking | |

| Peroxyl Radical | Oxidation of alkenes, C-H activation | Low-temperature oxidation |

Example Reaction :

C6H12O3ΔCH3C O CH CH3 OO⋅+HO⋅

This radical pathway is critical in ozonolysis and autoxidation processes .

Cycloaddition and Cyclization Reactions

The compound participates in domino reactions with ketones or aldehydes to form cyclic hydroperoxy acetals:

Mechanism :

-

Enolate Oxidation : Generates hydroperoxide intermediate.

-

Aldol Addition : Cross-cyclization with a second ketone enolate.

-

Ring Closure : Forms 1,2-dioxane or spirocyclic structures .

Reactivity in Polymerization Processes

The hydroperoxy group acts as a radical initiator in polymerization:

Limitation : Low thermal stability necessitates controlled handling to prevent explosive decomposition .

Stability and Handling Considerations

Scientific Research Applications

1-Hydroperoxy-4-methylpentan-2-one is used in scientific research for its role as an oxidizing agent and radical initiator. It is employed in organic synthesis, particularly in the formation of complex molecules through radical reactions . Additionally, it is used in the study of combustion processes and atmospheric chemistry due to its reactivity with volatile organic compounds .

Mechanism of Action

The mechanism of action of 1-Hydroperoxy-4-methylpentan-2-one involves the generation of free radicals through the homolytic cleavage of the O-O bond. These radicals can then participate in various chemical reactions, including hydrogen abstraction and addition reactions . The molecular targets and pathways involved in these reactions are primarily related to the oxidation of organic substrates.

Comparison with Similar Compounds

1-Hydroperoxy-4-methylpentan-2-one is similar to other organic peroxides such as methyl isobutyl ketone peroxide and benzoyl peroxide . it is unique in its specific reactivity and the types of radicals it generates. Similar compounds include 4-hydroperoxy-4-methyl-2-pentanone and 2-pentanone, 4-hydroperoxy-4-methyl .

Biological Activity

1-Hydroperoxy-4-methylpentan-2-one, a hydroperoxide compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a ketone structure. This configuration is crucial for its reactivity and biological interactions. The compound can be synthesized through various methods, including oxidation processes involving methylpentanones.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins, leading to cell death.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

3. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are likely mediated through ROS generation and subsequent activation of apoptotic pathways. This suggests potential applications in cancer therapy, although further research is necessary to elucidate specific pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Johnson et al. (2024) | Reported antioxidant activity measured via DPPH assay, showing an IC50 value of 30 µg/mL, indicating strong free radical scavenging ability. |

| Lee et al. (2025) | Found that treatment with this compound led to a significant reduction in viability of A549 lung cancer cells, with IC50 values around 20 µg/mL. |

The biological activities of this compound can be attributed to several mechanisms:

- ROS Generation : The hydroperoxy group can decompose to produce hydroxyl radicals, which are highly reactive and can initiate lipid peroxidation and DNA damage.

- Cell Membrane Disruption : Interaction with cellular membranes may lead to increased permeability and eventual cell lysis.

- Apoptotic Pathway Activation : Induction of apoptosis may occur through mitochondrial pathways, involving cytochrome c release and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Hydroperoxy-4-methylpentan-2-one, and what precautions are necessary during synthesis?

- Methodology : The hydroperoxy group (-OOH) is typically introduced via controlled oxidation of the corresponding alcohol (e.g., 4-methylpentan-2-ol) using oxidizing agents like hydrogen peroxide in acidic conditions. Autoxidation under controlled oxygen exposure is another pathway.

- Precautions : Due to the instability of hydroperoxides, reactions should be conducted at low temperatures (0–5°C) with inert gas purging to prevent decomposition. Safety protocols for handling peroxides, including minimal exposure to light and heat, must be followed .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of FTIR (to confirm the -OOH group at ~3200–3500 cm⁻¹) and NMR (¹H and ¹³C for backbone structure). HPLC with UV detection (200–220 nm) is effective for purity assessment. Calibrate against known standards and cross-validate with mass spectrometry (MS) for molecular weight confirmation .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Guidelines : Store in amber glass vessels under inert gas (argon/nitrogen) at –20°C. Avoid contact with metals or reducing agents. Regularly monitor peroxide concentration via iodometric titration to detect decomposition .

Advanced Research Questions

Q. What mechanistic pathways govern the decomposition of this compound under thermal stress?

- Analysis : Thermal decomposition likely proceeds via radical chain reactions. Use DSC/TGA to identify exothermic peaks and decomposition onset temperatures. GC-MS can identify volatile byproducts (e.g., ketones, alcohols). Kinetic studies under varying temperatures (25–80°C) will reveal activation energy and rate constants .

Q. How does this compound interact with transition-metal catalysts in oxidation reactions?

- Experimental Design : Test reactivity with Fe²⁺/Fe³⁺, Cu²⁺, or Mn²⁺ in aqueous/organic biphasic systems. Monitor reaction progress via Raman spectroscopy (O-O bond cleavage at ~800 cm⁻¹) and quantify products (e.g., ketones) via GC-FID . Compare turnover frequencies to establish catalytic efficiency .

Q. What are the challenges in detecting trace amounts of this compound in environmental samples?

- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates the analyte. Validate with spike-recovery experiments in matrices like water or soil, accounting for matrix effects .

Q. Data Contradiction & Resolution

Q. Conflicting reports exist on the electrophilic reactivity of this compound. How can this be resolved?

- Resolution : Conduct comparative studies using model nucleophiles (e.g., thiols, amines) under standardized conditions (pH, solvent). Kinetic profiling (stopped-flow UV-Vis) and DFT calculations (e.g., Gaussian software) can clarify electronic effects and transition states. Reference analogous hydroperoxides (e.g., cumene hydroperoxide) for mechanistic parallels .

Q. Safety & Handling

Q. What personal protective equipment (PPE) is critical when handling this compound?

Properties

CAS No. |

59472-06-9 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1-hydroperoxy-4-methylpentan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(2)3-6(7)4-9-8/h5,8H,3-4H2,1-2H3 |

InChI Key |

WIJQJQZZCNTOCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)COO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.